4-Ethenyl-3-ethylpyridine
Description
Structure
3D Structure
Properties
CAS No. |
131665-69-5 |
|---|---|
Molecular Formula |
C9H11N |
Molecular Weight |
133.19 g/mol |
IUPAC Name |
4-ethenyl-3-ethylpyridine |
InChI |
InChI=1S/C9H11N/c1-3-8-5-6-10-7-9(8)4-2/h3,5-7H,1,4H2,2H3 |
InChI Key |
AXSCUMTZULTSIN-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CN=C1)C=C |
Canonical SMILES |
CCC1=C(C=CN=C1)C=C |
Synonyms |
Pyridine, 4-ethenyl-3-ethyl- (9CI) |
Origin of Product |
United States |
Chemical Reactivity and Transformation of 4 Ethenyl 3 Ethylpyridine
Reactivity at the Pyridine (B92270) Nitrogen Center
The nitrogen atom in the pyridine ring of 4-ethenyl-3-ethylpyridine possesses a lone pair of electrons, rendering it a Lewis base and a nucleophile. This inherent basicity is the driving force behind its reactivity at this center.
Investigation of Lewis Basicity and Adduct Formation
The nitrogen atom of the pyridine ring allows this compound to act as a Lewis base, readily donating its electron pair to Lewis acids to form adducts. wikipedia.org This property is fundamental to its chemical behavior. For instance, it can form a stable adduct with triborane (B₃H₇). rsc.org This adduct formation is not merely a simple acid-base reaction; it can also influence the reactivity of the pyridine ring itself, sometimes leading to dearomatization reactions under specific conditions. rsc.org The stability and reactivity of these Py·B₃H₇ adducts are unique compared to adducts formed with other Lewis acids like BH₃ and BF₃. rsc.org
The Lewis basicity of pyridine and its derivatives can be quantified through various scales, such as the Donor Number (SbCl₅ affinity) and the BF₃ affinity scale. researchgate.net These scales provide a measure of the compound's ability to donate an electron pair to a standard Lewis acid. The basicity of the pyridine nitrogen also allows it to participate in hydrogen bonding and halogen bonding interactions. researchgate.net
N-Oxidation and N-Alkylation Reactions
The nucleophilic nitrogen atom of this compound can be targeted by electrophiles in N-oxidation and N-alkylation reactions.
N-Oxidation: The oxidation of the pyridine nitrogen to form a pyridine N-oxide is a common transformation. wikipedia.org This reaction can be achieved using various oxidizing agents, such as peracids or hydrogen peroxide in acetic acid. wikipedia.orgbme.hu The formation of the N-oxide modifies the electronic properties of the pyridine ring, influencing its subsequent reactivity. wikipedia.org Studies on other substituted pyridines have shown that factors like the species and sex of the organism can influence the in vitro rate of N-oxidation by microsomal preparations. tandfonline.com
N-Alkylation: The reaction with alkyl halides leads to the formation of pyridinium (B92312) salts, where the nitrogen atom becomes quaternized. wikipedia.org This process introduces a positive charge into the ring, which significantly alters its reactivity, making it more susceptible to both oxidation and reduction. wikipedia.org For example, 4-ethylpyridine (B106801) can react with methyl iodide in the presence of a base like potassium tert-butoxide to yield alkylated products. rsc.org
Coordination Chemistry and Ligand Behavior with Metal Ions
As a ligand, this compound can coordinate to metal ions through its pyridine nitrogen atom, forming a variety of coordination compounds. cymitquimica.comlibretexts.org The ethyl and ethenyl substituents can influence the steric and electronic properties of the resulting metal complexes.
4-Ethylpyridine, a closely related compound, has been shown to act as a ligand in the formation of diiron(II) complexes, which serve as analogs for the active site of soluble methane (B114726) monooxygenase. nih.gov It can also form coordination compounds with other transition metals like nickel, for example, forming complexes with the stoichiometry Ni(NCS)₂(3-ethylpyridine)₄. rsc.org Furthermore, 4-ethylpyridine has been observed to interact with Zn-porphyrin. sigmaaldrich.com The coordination of pyridine derivatives to metal centers, such as copper complexes used in dye-sensitized solar cells, can significantly affect the electrochemical properties and stability of the resulting devices. rsc.org
| Metal Ion | Ligand | Complex Formula | Significance/Application |
|---|---|---|---|
| Fe(II) | 4-Ethylpyridine | [Fe₂(μ-O₂CArTol)₂(O₂CArTol)₂(4-Etpy)₂] | Model for the active site of soluble methane monooxygenase. nih.gov |
| Ni(II) | 3-Ethylpyridine (B110496) | Ni(NCS)₂(3-ethylpyridine)₄ | Study of isomeric coordination compounds and their thermal behavior. rsc.org |
| Cu(II) | 4-Methylpyridine (B42270) | [Cu(dmp)₂(4MP)]2+ | Component in dye-sensitized solar cells, affecting performance and stability. rsc.org |
| Zn(II) | 4-Ethylpyridine | Zn-porphyrin adduct | Studied by mass spectrometry to understand metal-ligand interactions. sigmaaldrich.com |
Reactions Involving the 4-Ethenyl Group
The ethenyl (vinyl) group at the 4-position of the pyridine ring is an additional site of reactivity, susceptible to both electrophilic addition and radical reactions.
Electrophilic Addition Reactions across the Double Bond
The double bond of the ethenyl group can undergo electrophilic addition reactions. libretexts.org In this type of reaction, an electrophile adds to one of the carbon atoms of the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile. libretexts.org For instance, hydrogen halides (HX) can add across the double bond, with the hydrogen atom attaching to one carbon and the halogen to the other. libretexts.org The regioselectivity of this addition is governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon that already has more hydrogen atoms.
While direct studies on this compound are limited, the reactivity of the vinyl group in similar molecules like 4-vinylpyridine (B31050) provides insight. For example, the hydration of the ethenyl side chain can be achieved through oxymercuration-reduction. cdnsciencepub.com
Radical Reactions Initiated at the Ethenyl Moiety
The ethenyl group can also participate in radical reactions. Free radical reactions can be initiated by various methods, including the use of radical initiators or photochemical conditions. bbhegdecollege.com These reactions can lead to polymerization or the addition of radical species across the double bond. For example, the reaction of 4-vinylpyridine with elemental selenium at high temperatures can lead to a variety of products resulting from radical processes. tandfonline.com
Cycloaddition Reactions (e.g., Diels-Alder)
The ethenyl (vinyl) group at the C-4 position of this compound serves as a dienophile, making the molecule a potential substrate for [4+2] cycloaddition reactions like the Diels-Alder reaction. In these reactions, the vinyl group reacts with a conjugated diene to form a six-membered ring.
The reactivity of vinylazaarenes, such as vinylpyridines, in Diels-Alder reactions is significantly influenced by the electron-withdrawing nature of the pyridine ring. Thermal Diels-Alder reactions involving vinylpyridines often require elevated temperatures and may result in low yields and poor regioselectivity. rsc.org However, the reaction can be greatly enhanced through Lewis acid catalysis. Coordination of a Lewis acid (e.g., BF₃·OEt₂) to the pyridine nitrogen atom increases the electrophilicity of the vinyl group, thereby activating it as a dienophile. rsc.orgrsc.org This activation leads to dramatically higher yields, improved regioselectivity, and high diastereoselectivity under milder conditions. rsc.orgrsc.org
Computational studies on the Diels-Alder reaction of 4-vinylpyridine with dienes confirm that Lewis acid catalysis lowers the activation energy of the reaction. nih.govacs.org For this compound, the ethenyl group would be the reactive site for cycloaddition. The reaction with a diene like isoprene, promoted by a Lewis acid, would be expected to yield a cyclohexene (B86901) ring fused to the pyridine at the C-4 position, creating a complex, substituted tetrahydroquinoline-like scaffold. The regioselectivity would be dictated by the electronic and steric influences of the diene's substituents and the ethyl group on the pyridine ring. While 2- and 4-vinylpyridines are effective dienophiles, it has been noted that 3-vinylpyridines can be poor substrates in some related photocycloaddition reactions, highlighting the importance of the vinyl group's position. nih.gov
Transformations of the 3-Ethyl Group
The ethyl substituent at the C-3 position offers additional sites for chemical modification, primarily through reactions involving the C-H bonds of the alkyl chain.
Regioselective C-H Functionalization of the Alkyl Chain
Direct functionalization of the ethyl group's C-H bonds is a valuable strategy for introducing further complexity. The C-H bonds at the benzylic-like position (the methylene (B1212753), -CH₂-, group) are the most likely sites for reaction due to their lower bond dissociation energy compared to the methyl C-H bonds.
One potential pathway involves the generation of a radical at the alkyl chain. For instance, using pyridine N-oxides as hydrogen atom transfer (HAT) agents in the presence of a photoredox catalyst can generate oxygen-centered radicals capable of abstracting a hydrogen atom from a strong aliphatic C-H bond. acs.org Applying this to this compound N-oxide could lead to the formation of an ethyl radical, which could then be trapped by various radical acceptors.
Another approach involves deprotonation. The protons on the carbon adjacent to the pyridine ring are weakly acidic and can be removed by a strong base to form an anion. This anion can then undergo further reactions. For example, anions of methylpyridines have been shown to undergo oxidative coupling. cdnsciencepub.com For this compound, deprotonation at the methylene position would generate a resonance-stabilized carbanion, which could then react with various electrophiles, enabling alkylation, acylation, or other functionalizations at this position.
Oxidation and Dehydrogenation Pathways of the Ethyl Substituent
The ethyl group can undergo both oxidation and dehydrogenation, providing pathways to other functional groups.
Dehydrogenation: The catalytic dehydrogenation of ethylpyridines to their corresponding vinylpyridines is a known industrial process, typically carried out in the vapor phase at high temperatures (450-800 °C) over metal oxide catalysts. google.comgoogle.com For this compound, this reaction pathway would offer a method to synthesize the corresponding 3,4-divinylpyridine, a potentially useful monomer for polymerization. Oxidative dehydrogenation using iodine as a catalyst in the presence of oxygen is another reported method. google.com
Oxidation: The ethyl side chain can be oxidized to introduce oxygen-containing functional groups. Similar to how the vinyl group can be hydrated via oxymercuration-reduction to a secondary alcohol and then oxidized to a ketone, cdnsciencepub.com the ethyl group could potentially be oxidized. Under controlled conditions, oxidation would likely occur at the more reactive benzylic-like position, potentially yielding 1-(4-ethenylpyridin-3-yl)ethan-1-ol or, with further oxidation, 1-(4-ethenylpyridin-3-yl)ethan-1-one. The specific products would depend heavily on the oxidizing agent and reaction conditions used. Radical-cation-mediated oxidation has been shown to lead to either side-chain substitution or ring oxidation in related arylalkyl systems. acs.org
Reactivity of the Pyridine Ring Carbons
The pyridine ring itself is a key player in the molecule's reactivity, with its electron-deficient nature dictating the course of substitution reactions.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult due to the electron-withdrawing effect of the electronegative nitrogen atom, which deactivates the ring system. wikipedia.orguoanbar.edu.iq This deactivation is even more pronounced in acidic media, where the nitrogen atom becomes protonated, creating a positively charged pyridinium ion that strongly repels incoming electrophiles. uoanbar.edu.iq Consequently, reactions like Friedel-Crafts alkylation or acylation typically fail. wikipedia.org
When substitution does occur, it is highly directed to the C-3 (and C-5) position, which is meta to the nitrogen. wikipedia.orgquora.com In this compound, the available positions for substitution are C-2, C-5, and C-6. The outcome of an EAS reaction would be determined by the combined directing effects of the nitrogen atom, the C-3 ethyl group (an activating, ortho/para-director), and the C-4 ethenyl group (also an ortho/para-director).
C-2: Ortho to both the nitrogen and the ethyl group. Steric hindrance from the ethyl group and strong deactivation from the nitrogen make this position unfavorable.
C-5: Meta to the nitrogen, ortho to the C-4 ethenyl group, and para to the C-3 ethyl group. The directing effects of the alkyl and vinyl groups align to favor this position, which is also the electronically preferred site for substitution on a pyridine ring.
C-6: Meta to the ethyl group and para to the ethenyl group. This position is electronically deactivated by the nitrogen.
Therefore, electrophilic substitution, if achievable under forcing conditions (e.g., harsh nitration or sulfonation), would be most likely to occur at the C-5 position .
Nucleophilic Aromatic Substitution at Activated Positions
In contrast to EAS, nucleophilic aromatic substitution (NAS) is favored on the pyridine ring, particularly at the C-2 (ortho) and C-4 (para) positions. wikipedia.orgechemi.comstackexchange.com These positions are electron-deficient, and the nitrogen atom can effectively stabilize the negative charge of the anionic intermediate (a Meisenheimer-like complex) formed during the reaction. echemi.comstackexchange.com
The target molecule, this compound, lacks a conventional leaving group (like a halide) on the ring, so a direct addition-elimination SNAr reaction is not feasible. However, substitution can be forced with very strong nucleophiles, such as organolithium reagents or sodium amide, which can displace a hydride ion (H⁻). This is known as the Chichibabin reaction when an amino group is introduced. wikipedia.org
For 3,4-disubstituted pyridines, nucleophilic attack is expected at the activated C-2 and C-6 positions.
The C-2 position is activated by the nitrogen but is sterically hindered by the adjacent C-3 ethyl group.
The C-6 position is also activated by the nitrogen and is less sterically encumbered.
The C-4 position is blocked by the ethenyl group.
The electron-withdrawing nature of the C-4 ethenyl group would further enhance the electrophilicity of the C-2 and C-6 positions. Given the steric hindrance at C-2, nucleophilic attack by a strong nucleophile is most likely to occur at the C-6 position . Studies on the reaction of 3-substituted pyridines with organolithium compounds show that substitution occurs at the C-2 and C-6 positions, with the ratio of products being influenced by steric factors. rsc.org
Additionally, the ethenyl group itself can be considered an "activated position" for nucleophilic attack via a conjugate (Michael-type) addition mechanism, particularly when the pyridine nitrogen is protonated or coordinated to a Lewis acid. mdpi.comrsc.org
Dearomatization Reactions and Dihydropyridine (B1217469) Intermediate Formation
Dearomatization reactions are crucial transformations that convert flat, aromatic compounds into three-dimensional saturated or partially saturated structures, providing access to complex molecular scaffolds. For pyridine derivatives, this process disrupts the aromatic sextet to form less stable but highly versatile dihydropyridine intermediates. nih.gov The reactivity of this compound in such reactions is dictated by the electronic nature of the pyridine ring and the specific substituents it carries.
Partial reduction is a primary method for the dearomatization of pyridines. For 3,4-disubstituted pyridines, reductive processes using methods like dissolving metal reduction (e.g., sodium in ammonia) can efficiently produce highly functionalized dihydropyridine templates. researchgate.net In the case of 3-ethylpyridine, a closely related structure, reduction with sodium borohydride (B1222165) following N-acylation with reagents like methyl chloroformate is known to yield N-substituted 1,2-dihydropyridines. rsc.org This regioselectivity is common for pyridines lacking a substituent at the 4-position.
However, the presence of the 4-ethenyl group in this compound introduces additional reactivity pathways. The vinyl group provides a site of unsaturation that can influence the regioselectivity of the reduction. Generally, pyridines with substituents at the 3- and 4-positions can yield 1,4-dihydropyridine (B1200194) derivatives upon reduction. researchgate.net Furthermore, the activation of 4-alkylpyridines can lead to the formation of exocyclic double bonds. For instance, 4-alkylpyridines can be dearomatized to form 4-methylene dihydropyridine intermediates, which are electron-rich and highly reactive nucleophiles. nih.govrsc.org
Given these precedents, the dearomatization of this compound can be expected to proceed via several potential pathways depending on the reaction conditions, particularly the choice of reducing agent and whether the pyridine nitrogen is activated (e.g., by acylation or protonation).
Table 1: Plausible Dearomatization Pathways for this compound
| Reagent/Condition | Activation Method | Expected Intermediate(s) | Regioselectivity |
| NaBH₄ / ClCOOCH₃ | N-Acylation | N-Methoxycarbonyl-1,2-dihydropyridine or N-Methoxycarbonyl-1,6-dihydropyridine | 1,2- or 1,6- |
| Na / NH₃ | Dissolving Metal Reduction | 1,4-Dihydropyridine | 1,4- |
| Grignard Reagents / ClCOOBn | N-Acylation | N-Benzoxycarbonyl-1,4-dihydropyridine | 1,4- |
| Base (e.g., KOtBu) / Complexing Agent (e.g., B₃H₇) | Lewis Acid Coordination | 4-(1-Ethenyl)-1,4-dihydropyridine (via a stabilized intermediate) | 1,4- |
This table represents plausible reaction outcomes based on established reactivity of similarly substituted pyridines.
The resulting dihydropyridine intermediates are valuable synthetic precursors. Their inherent instability, stemming from the disruption of aromaticity, makes them reactive towards a variety of subsequent transformations, including cycloadditions and radical cyclizations, to build more complex heterocyclic systems. researchgate.net
Interplay and Cooperative Effects of 3-Ethyl and 4-Ethenyl Substituents on Reactivity
The reactivity of the this compound ring is not merely a sum of the effects of its individual substituents; it is a result of their complex interplay. Both steric and electronic factors cooperate to influence the molecule's behavior in chemical reactions.
Electronic Effects: The 3-ethyl group is a weak electron-donating group (EDG) through an inductive effect (+I). It increases the electron density of the pyridine ring, particularly at the ortho (C2, C4) and para (C6) positions, and enhances the basicity of the pyridine nitrogen. The 4-ethenyl (vinyl) group has a more complex electronic character. It can act as a weak electron-withdrawing group via resonance, delocalizing the ring's pi-electrons into the vinyl system. However, it also provides a conjugated π-system that can be involved directly in reactions.
The combination of a +I group at the 3-position and a conjugated system at the 4-position creates a unique electronic environment. The ethyl group's electron donation makes the pyridine nitrogen more nucleophilic and susceptible to protonation or alkylation. Upon activation (e.g., formation of a pyridinium salt), the ring becomes significantly more electron-deficient. In this activated state, the 4-ethenyl group can effectively stabilize the positive charge through resonance, making the C4 position a prime target for nucleophilic attack, leading to 1,4-dihydropyridine intermediates. nih.gov
Steric Effects: The 3-ethyl group exerts significant steric hindrance at the C2 and C4 positions of the pyridine ring. This steric bulk can direct incoming reagents away from the more crowded positions. For instance, in reactions where attack at C2 or C4 is possible, the ethyl group would sterically disfavor attack at the C2 position. This effect is well-documented in dearomatization reactions, where 2-substituted pyridines often exhibit low reactivity due to steric hindrance. nih.govacs.org
Cooperative Influence: The cooperative effects of the two substituents are most evident in dearomatization reactions.
Activation and Nucleophilic Addition: The ethyl group enhances the nitrogen's basicity, facilitating activation. Once activated to form a pyridinium ion, the ring is highly susceptible to nucleophilic attack. The steric bulk of the ethyl group directs the nucleophile away from C2, while the electronic influence of the conjugated ethenyl group promotes attack at the C4 position.
Stabilization of Intermediates: The 4-ethenyl group can stabilize a dihydropyridine intermediate through conjugation. This is particularly true for 1,4-dihydropyridine structures where the vinyl group is part of a conjugated diene system, which can influence the equilibrium between different isomeric forms of the dihydropyridine. clockss.org
Directing Further Reactions: The ethenyl group itself serves as a reactive handle. Following dearomatization to a dihydropyridine, the vinyl moiety can participate in pericyclic reactions, such as Diels-Alder reactions, or serve as a site for further functionalization, independent of the pyridine ring's core reactivity.
Table 2: Summary of Substituent Effects on Reactivity
| Substituent | Position | Electronic Effect | Steric Effect | Cooperative Impact on Reactivity |
| 3-Ethyl | 3 | Electron-Donating (+I) | Hindrance at C2 and C4 | Enhances nitrogen basicity for activation; directs nucleophiles away from C2. |
| 4-Ethenyl | 4 | Conjugated π-System (Weakly Withdrawing) | Moderate Bulk | Stabilizes pyridinium ion and 1,4-dihydropyridine intermediates; provides a site for subsequent reactions. |
Advanced Spectroscopic Characterization of 4 Ethenyl 3 Ethylpyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity and stereochemistry of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments would provide an unambiguous assignment of all proton and carbon signals.
The ¹H and ¹³C NMR spectra are predicted based on the known effects of ethyl and ethenyl (vinyl) substituents on the pyridine (B92270) ring. The electron-donating nature of the ethyl group and the complex electronic effects of the ethenyl group influence the chemical shifts of the ring protons and carbons.
¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, the three protons of the ethenyl group, and the five protons of the ethyl group. The predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz are summarized below.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-2 (Pyridine) | ~8.4 | d | J ≈ 5 | Coupled to H-6. |
| H-6 (Pyridine) | ~8.3 | d | J ≈ 5 | Coupled to H-2. |
| H-5 (Pyridine) | ~7.1 | s | - | Singlet due to substitution at C-3 and C-4. |
| H-1' (Ethenyl) | ~6.7 | dd | J ≈ 17, 11 | Vicinal coupling to H-2'trans and H-2'cis. |
| H-2'trans (Ethenyl) | ~5.8 | d | J ≈ 17 | Trans coupling to H-1'. |
| H-2'cis (Ethenyl) | ~5.4 | d | J ≈ 11 | Cis coupling to H-1'. |
| H-1'' (Ethyl, -CH₂) | ~2.7 | q | J ≈ 7.5 | Coupled to the three H-2'' protons. |
| H-2'' (Ethyl, -CH₃) | ~1.2 | t | J ≈ 7.5 | Coupled to the two H-1'' protons. |
d : doublet, dd : doublet of doublets, q : quartet, s : singlet, t : triplet
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display nine distinct signals corresponding to the nine unique carbon atoms in the molecule. The predicted chemical shifts are influenced by the substituents and the electronegativity of the nitrogen atom. libretexts.orgnist.gov
| Carbon Assignment | Predicted δ (ppm) | Notes |
| C-2 (Pyridine) | ~150 | Adjacent to Nitrogen. |
| C-6 (Pyridine) | ~148 | Adjacent to Nitrogen. |
| C-4 (Pyridine) | ~140 | Substituted with ethenyl group. |
| C-3 (Pyridine) | ~138 | Substituted with ethyl group. |
| C-1' (Ethenyl, -CH=) | ~135 | Deshielded vinyl carbon. |
| C-5 (Pyridine) | ~122 | Shielded ring carbon. |
| C-2' (Ethenyl, =CH₂) | ~118 | Terminal vinyl carbon. |
| C-1'' (Ethyl, -CH₂-) | ~24 | Methylene (B1212753) carbon. |
| C-2'' (Ethyl, -CH₃) | ~14 | Methyl carbon. |
2D NMR experiments are indispensable for confirming the assignments made from 1D spectra and establishing the complete molecular structure. uh.edunist.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through two or three bonds. For 4-ethenyl-3-ethylpyridine, key correlations would be observed between:
The methylene protons (H-1'') and methyl protons (H-2'') of the ethyl group.
The vinyl protons H-1', H-2'cis, and H-2'trans of the ethenyl group.
A weak correlation might be seen between the H-2 and H-6 protons of the pyridine ring across the nitrogen atom.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It would definitively link the proton assignments in the table above to their corresponding carbon assignments (e.g., H-1'' at ~2.7 ppm would correlate with C-1'' at ~24 ppm). hmdb.ca
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings (2-4 bonds) between protons and carbons, which is crucial for connecting the different fragments of the molecule. Key correlations for confirming the substitution pattern would include:
From the ethyl methylene protons (H-1'') to the pyridine carbons C-3, C-4, and C-2.
From the ethenyl proton (H-1') to the pyridine carbons C-3, C-4, and C-5.
From the pyridine proton H-5 to carbons C-3 and C-4.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space proximity of protons. It would be used to confirm the spatial arrangement of the substituents. For instance, a NOESY spectrum would show correlations between the ethyl methylene protons (H-1'') and the pyridine proton H-2, as well as the ethenyl proton H-1'.
Dynamic NMR (DNMR) studies, typically involving variable-temperature experiments, can provide insights into conformational changes that occur on the NMR timescale. libretexts.orgrsc.org For this compound, the most likely dynamic process of interest is the rotation around the single bond connecting the ethyl group to the pyridine ring (C3-C1'').
At room temperature, this rotation is expected to be fast, resulting in a single, time-averaged signal for the two methylene protons (a quartet) and the three methyl protons (a triplet). However, if the temperature is lowered significantly, the rotation could slow down. If the rate of rotation becomes comparable to the NMR frequency difference between the two methylene protons in a fixed conformation, the signal for these protons could broaden and eventually resolve into two separate signals, as they become diastereotopic. By analyzing the changes in the lineshape of these signals with temperature, the activation energy (energy barrier) for this rotational process could be calculated.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
The pyridine ring has several characteristic vibrational modes, many of which are analogous to those of benzene (B151609). The substitution pattern of this compound influences the exact frequencies and intensities of these modes.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectrum | Notes |
| C-H Stretching | 3100 - 3000 | IR, Raman | Aromatic C-H stretches. |
| C=C/C=N Ring Stretching | 1610 - 1580 | IR, Raman | Strong bands, characteristic of the pyridine ring. |
| C=C/C=N Ring Stretching | 1570 - 1540 | IR, Raman | Another set of characteristic ring stretches. |
| C-H In-plane Bending | 1300 - 1000 | IR, Raman | A series of bands in the fingerprint region. |
| Ring Breathing | ~1000 | Raman (strong) | A sharp, intense band in Raman, characteristic of substituted pyridines. |
| C-H Out-of-plane Bending | 900 - 650 | IR (strong) | The position is sensitive to the substitution pattern. |
The ethenyl and ethyl substituents give rise to their own distinct vibrational signatures, which would be observable alongside the pyridine ring modes.
| Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectrum | Notes |
| Ethenyl | =C-H Stretching | 3100 - 3050 | IR, Raman | Stretching of hydrogens on the double bond. |
| C=C Stretching | 1650 - 1630 | IR, Raman | Characteristic vinyl C=C stretch. Intensity is variable. | |
| =C-H Out-of-plane Bending (Wag) | 1000 - 900 | IR (strong) | Often a strong, sharp band. | |
| Ethyl | C-H Asymmetric Stretching | 2980 - 2950 | IR, Raman | From both -CH₃ and -CH₂- groups. |
| C-H Symmetric Stretching | 2940 - 2870 | IR, Raman | From both -CH₃ and -CH₂- groups. | |
| -CH₃ Asymmetric Bending | ~1460 | IR, Raman | "Umbrella" mode. | |
| -CH₂- Scissoring | ~1450 | IR, Raman | Bending mode of the methylene group. | |
| -CH₃ Symmetric Bending | ~1380 | IR, Raman | "Umbrella" mode. |
Conformational Analysis Through Vibrational Studies
The conformational landscape of substituted pyridines like this compound is influenced by the rotational freedom of its substituents, namely the ethyl and ethenyl (vinyl) groups. Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for analyzing these conformational isomers. ksu.edu.saphotothermal.com The principle lies in the fact that different spatial arrangements of atoms (conformers) will exhibit distinct vibrational frequencies.
For this compound, analysis would focus on vibrational modes sensitive to rotational changes. These would include:
Ethyl Group Rotamers: The orientation of the ethyl group relative to the pyridine ring.
Ethenyl Group Orientation: The planarity and orientation of the vinyl group with respect to the aromatic ring, which affects the degree of π-conjugation.
Key vibrational bands that would be scrutinized include the C-H stretching and bending modes of the alkyl and vinyl groups, as well as pyridine ring deformation and breathing modes. researchgate.net Differences in the position and intensity of these bands between predicted conformers and the experimental spectrum allow for the identification of the dominant conformation in a given state (e.g., solid, liquid, or gas). irdg.org Studies on similar alkyl-substituted pyridines have shown that such analyses can elucidate stabilizing interactions, for instance, between the substituent's hydrogen atoms and the nitrogen's lone pair electrons. colostate.edu
Mass Spectrometry (MS) for Molecular Information and Fragmentation Pathways
Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of compounds like this compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragments, detailed structural information can be obtained. db-thueringen.deunila.ac.id
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places, which allows for the unambiguous determination of a molecule's elemental composition. libretexts.orgsavemyexams.com For this compound, the molecular formula is C₉H₁₁N.
Using the precise masses of the most common isotopes (¹²C = 12.00000 amu, ¹H = 1.00783 amu, ¹⁴N = 14.0031 amu), the theoretical exact mass of the neutral molecule can be calculated. libretexts.org The protonated molecule, [M+H]⁺, which is commonly observed in techniques like electrospray ionization (ESI), would have a theoretical m/z value of 134.09643. scispace.com An HRMS instrument can measure this value with high precision, confirming the molecular formula C₉H₁₁N and distinguishing it from other isobaric compounds with different elemental formulas. libretexts.orgyoutube.com
Tandem Mass Spectrometry (MS/MS) for Structural Fragment Analysis
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion, [M+H]⁺), which is then fragmented, and the resulting fragment ions are mass-analyzed. wikipedia.org This process provides a fragmentation pattern that acts as a structural fingerprint of the molecule. nih.govnih.gov
While direct MS/MS data for this compound is not available, its fragmentation can be predicted based on studies of structurally similar compounds like ethylpyridines and vinylpyridines. nih.govresearchgate.net The fragmentation of ethylpyridines is known to proceed via characteristic pathways. researchgate.net For this compound, the following fragmentation pathways are anticipated:
Benzylic-type Cleavage: The most common fragmentation for ethyl-substituted aromatic rings is the cleavage of the bond beta to the ring, leading to the loss of a methyl radical (•CH₃). This would result in a stable pyridinium-type cation.
Loss of Ethene: The ethyl group can also be lost as an ethene molecule (C₂H₄) through a rearrangement process.
Vinyl Group Fragmentation: The vinyl group may undergo fragmentation, though this is often less favorable than cleavage of the ethyl group.
Ring Fragmentation: Cleavage of the pyridine ring itself can occur, often by losing molecules like hydrogen cyanide (HCN).
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |
|---|---|---|---|
| 134.10 ([M+H]⁺) | 119.07 | CH₃ (15 Da) | Loss of methyl radical from the ethyl group (β-cleavage). |
| 134.10 ([M+H]⁺) | 106.06 | C₂H₄ (28 Da) | Loss of ethene via rearrangement from the ethyl group. |
| 134.10 ([M+H]⁺) | 107.05 | C₂H₃ (27 Da) | Loss of vinyl radical. |
| 134.10 ([M+H]⁺) | 107.08 | HCN (27 Da) | Loss of hydrogen cyanide from the pyridine ring. |
Table 1: Predicted MS/MS Fragmentation Data for this compound. The fragmentation pathways are inferred from the behavior of similar alkyl-substituted pyridines.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For organic molecules, this technique is particularly sensitive to the presence of π-systems and conjugation. youtube.com
Analysis of π-π* Electronic Transitions
The structure of this compound contains a pyridine ring and an ethenyl (vinyl) group. Both features contain π bonds, and when conjugated, they form an extended π-electron system. The primary electronic transitions observed in the UV-Vis spectrum of such a molecule are π→π* transitions, where an electron is excited from a bonding π orbital to an antibonding π* orbital. researchgate.net
In similar conjugated systems like styrylpyridines (which have a vinyl group linking a pyridine and a benzene ring), a strong absorption band is typically observed in the UV region, which is assigned to this π→π* transition. researchgate.netmdpi.com For this compound, the π-system of the pyridine ring is extended by the ethenyl group, and the main absorption band would correspond to an electronic transition across this entire conjugated system. Less intense n→π* transitions, involving the non-bonding electrons on the nitrogen atom, may also be observed, typically at longer wavelengths than the main π→π* band. libretexts.orgccsenet.org
Evaluation of Conjugation Effects of the 4-Ethenyl Group
The presence of the 4-ethenyl group in conjugation with the pyridine ring has a significant impact on the UV-Vis spectrum. Extending the π-conjugated system lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com According to the fundamental relationship between energy and wavelength (E = hc/λ), a smaller energy gap results in the absorption of light at a longer wavelength.
This phenomenon is known as a bathochromic shift, or red shift. mdpi.com Therefore, this compound is expected to have its maximum absorption wavelength (λ_max) at a longer wavelength compared to a non-conjugated analogue like 3-ethylpyridine (B110496). Studies on various conjugated pyridine derivatives confirm that extending the π-system, for example with vinyl or ethynylphenyl groups, consistently leads to red-shifted absorbance spectra. mdpi.comresearchgate.netrsc.org The planarity of the molecule is crucial; if steric hindrance between the substituents forces the vinyl group out of plane with the pyridine ring, the extent of conjugation is reduced, and the bathochromic shift will be less pronounced. unige.ch
| Compound | Conjugation Status | Expected λ_max | Rationale |
|---|---|---|---|
| 3-Ethylpyridine | Non-conjugated (isolated pyridine ring) | ~260 nm | Typical absorption for an isolated pyridine ring π-system. libretexts.org |
| This compound | Conjugated (vinyl group + pyridine ring) | > 260 nm | The extended conjugation lowers the HOMO-LUMO gap, causing a bathochromic (red) shift. youtube.commdpi.com |
Table 2: Comparison of Expected UV-Vis Absorption Maxima. The conjugation of the ethenyl group with the pyridine ring in this compound is predicted to cause a bathochromic shift compared to the non-conjugated 3-ethylpyridine.
Computational Chemistry and Theoretical Studies of 4 Ethenyl 3 Ethylpyridine
Prediction and Validation of Spectroscopic Parameters
Electronic Excitation Energies and UV-Vis Spectra
The electronic transitions of pyridine (B92270) derivatives, including 4-ethenyl-3-ethylpyridine, are primarily characterized by π → π* and n → π* transitions. slideshare.netkoreascience.kr Computational methods, such as time-dependent density functional theory (TD-DFT), are instrumental in predicting and interpreting the electronic excitation energies and the resulting UV-Vis spectra. wu.ac.th These calculations help in understanding how substituents on the pyridine ring influence the electronic structure and, consequently, the absorption of light.
For pyridine and its derivatives, the π → π* transitions typically occur at higher energies (shorter wavelengths) and have larger molar absorptivities compared to the n → π* transitions, which are often "forbidden" and thus weaker. usp.br The presence of an ethenyl and an ethyl group on the pyridine ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine. This is due to the extension of the conjugated π-system by the ethenyl group, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). usp.br
The solvent environment can also significantly impact the UV-Vis spectra. koreascience.kr Polar solvents may stabilize the excited state more than the ground state, leading to shifts in the absorption bands. koreascience.kr Computational models can account for these solvent effects, providing a more accurate prediction of the spectral properties in different media.
Table 1: Predicted Electronic Transitions for Pyridine Derivatives
| Transition Type | Typical Wavelength Range (nm) | Characteristics |
| π → π | 200-400 | High intensity, affected by conjugation |
| n → π | >270 | Low intensity, sensitive to solvent polarity |
Note: The specific wavelengths for this compound would require dedicated computational studies.
Reaction Mechanism Studies and Transition State Theory
Transition state theory (TST) is a fundamental framework for understanding the rates of chemical reactions. wikipedia.orgox.ac.uk It postulates a quasi-equilibrium between reactants and a high-energy transition state complex, which then proceeds to form products. wikipedia.org Computational chemistry plays a crucial role in elucidating reaction mechanisms by identifying the structures and energies of reactants, products, and, most importantly, the transition states that connect them.
Elucidation of Reaction Pathways and Energy Barriers
For a molecule like this compound, several types of reactions can be computationally investigated. These include reactions with radicals (e.g., OH radicals in the atmosphere), nucleophilic or electrophilic additions to the pyridine ring or the ethenyl group, and metal-catalyzed cross-coupling reactions. oberlin.eduacs.orgresearchgate.net
Computational studies can map out the potential energy surface for a given reaction, identifying the most likely pathways and the energy barriers associated with each step. For example, in the reaction of ethyl-substituted pyridines with OH radicals, transition state theory calculations have been used to understand the effect of the substituent on the reaction rate. oberlin.eduacs.org Similarly, the mechanisms of reactions involving metal complexes with pyridine-based ligands are often explored through computational modeling to understand ligand effects and reaction intermediates. acs.orgox.ac.uk
Kinetic and Thermodynamic Insights into Reactivity
For instance, studies on the reactions of aryl radicals with pyridine derivatives have used computational methods to calculate that both hydrogen atom abstraction and addition reactions are quite exothermic. nih.gov These calculations also help in understanding how substituents influence the polarization of the transition state, thereby affecting reaction rates. nih.gov
Table 2: Key Parameters from Transition State Theory Calculations
| Parameter | Description | Significance |
| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | Determines the reaction rate; lower Ea means a faster reaction. |
| Enthalpy of Activation (ΔH‡) | The change in enthalpy in going from reactants to the transition state. | Related to the temperature dependence of the reaction rate. |
| Entropy of Activation (ΔS‡) | The change in entropy in going from reactants to the transition state. | Reflects the change in orderliness of the system at the transition state. |
| Gibbs Free Energy of Activation (ΔG‡) | The change in Gibbs free energy in going from reactants to the transition state. | The ultimate determinant of the reaction rate at a given temperature and pressure. |
Solvent Effects and Catalytic Influence on Reaction Dynamics
The solvent can have a profound effect on reaction dynamics by stabilizing or destabilizing reactants, products, and transition states to different extents. koreascience.kr Computational models can explicitly include solvent molecules or use continuum solvent models to simulate these effects. This is particularly important for reactions involving charged or highly polar species.
Catalysts, by definition, alter the reaction mechanism by providing an alternative pathway with a lower activation energy. Computational studies are invaluable for understanding how catalysts interact with substrates like this compound. For example, in ruthenium-catalyzed arylations, the size and electronic properties of substituents on the pyridine directing group have been shown to influence the reaction's effectiveness, an observation that can be rationalized through computational modeling of the catalytic cycle. acs.org
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations provide a powerful tool to study the time-dependent behavior of molecules, offering insights into their flexibility, conformational changes, and interactions with their environment. arxiv.orgbioexcel.euplos.org By solving Newton's equations of motion for a system of atoms, MD simulations can generate a trajectory that describes how the positions and velocities of atoms evolve over time.
Conformational Flexibility and Rotational Barriers
The ethyl and ethenyl groups in this compound are not static; they can rotate around the single bonds connecting them to the pyridine ring. This rotation gives rise to different conformers, which are different spatial arrangements of the molecule. pressbooks.pub The study of these different conformations and the energy barriers that separate them is known as conformational analysis. researchgate.net
MD simulations can be used to explore the conformational landscape of this compound. By simulating the molecule over a period of time, it is possible to observe the different conformations that it adopts and the transitions between them. The relative populations of these conformers are determined by their relative energies.
The energy barriers to rotation can be calculated using quantum mechanical methods. These barriers arise from a combination of steric and electronic effects. researchgate.net For example, the rotation of the ethyl group will be hindered by steric repulsion between the methyl group and the pyridine ring. Computational studies on similar alkyl-substituted pyridines have shown that interactions between the alkyl substituent and the lone pair of electrons on the ring nitrogen atom can also influence the conformational preferences. colostate.edu
Intermolecular Interactions with Solvents or Other Chemical Entities
The study of intermolecular interactions is crucial for understanding the chemical behavior of this compound in various environments. These non-covalent interactions govern its solubility, reactivity, and potential applications in areas such as materials science and catalysis. While direct computational studies on this compound are limited, a comprehensive understanding can be constructed by examining theoretical and computational research on closely related pyridine derivatives. These studies provide a framework for predicting how the unique combination of the ethyl and ethenyl substituents on the pyridine ring influences its interactions with solvents and other molecules.
The primary types of intermolecular interactions expected for this compound include hydrogen bonding, π-system interactions (such as π-π stacking and C-H···π interactions), and interactions with Lewis acids. The electron-donating nature of the ethyl group and the π-system of the ethenyl group, in conjunction with the lone pair of electrons on the nitrogen atom and the aromatic pyridine ring, create a molecule with diverse interaction capabilities.
Computational methods, particularly Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are powerful tools for elucidating these interactions. DFT calculations can provide detailed information about the geometry and energetics of complexes formed between this compound and other molecules. MD simulations can offer insights into the dynamic behavior of these interactions in solution.
Hydrogen Bonding
The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it a potential hydrogen bond acceptor. This is a dominant interaction in protic solvents like water and alcohols. Computational studies on similar pyridine derivatives have quantified the strength of these hydrogen bonds. For instance, studies on the interaction of pyridine with water have shown that the hydrogen bond between the nitrogen atom and a water molecule is a significant factor in its solubility.
π-System Interactions
The aromatic pyridine ring and the ethenyl group of this compound provide ample opportunities for π-system interactions. These can be categorized as π-π stacking, C-H···π interactions, and n → π* interactions.
π-π Stacking: The interaction between the π-electron clouds of two aromatic rings is a crucial organizing force in many chemical and biological systems. Ab initio studies on pyridine dimers have shown that π-stacked orientations are stable, with the electrostatic contribution being a dominant factor in the stabilization energy. stuba.sk The substitution pattern on the pyridine ring can influence the geometry and strength of these interactions. For this compound, π-π stacking could occur with other aromatic molecules, including another molecule of itself.
n → π Interactions:* This is a weaker, non-covalent interaction where a lone pair of electrons (n) from one atom interacts with an antibonding π* orbital of a nearby aromatic ring. Computational studies on complexes between 7-azaindole (B17877) and substituted pyridines have demonstrated the presence and importance of n → π* interactions. acs.org For this compound, the nitrogen lone pair could potentially engage in an n → π* interaction with an electron-deficient aromatic ring.
Interactions with Solvents
The behavior of this compound in different solvents is dictated by the interplay of the intermolecular forces discussed above. Molecular dynamics simulations of pyridine and its alkyl derivatives at the oil/water interface have provided insights into their partitioning and orientation. acs.orgresearchgate.net These studies have shown that while pyridine tends to dissolve in the aqueous phase, alkyl-substituted pyridines like 4-ethylpyridine (B106801) show a preference for the interface. acs.orgresearchgate.net This suggests that the hydrophobic ethyl group in this compound would likely drive it to accumulate at interfaces between polar and non-polar phases.
The choice of solvent can also influence the formation of complexes. Theoretical studies on the pre-polymerization complex formation for molecularly imprinted polymers have highlighted the significant role of the solvent in stabilizing or destabilizing the interactions between the template and the functional monomer. nih.gov For this compound, the binding energy with other molecules would be expected to vary depending on the polarity and hydrogen bonding capability of the solvent.
Interactions with Lewis Acids
The nitrogen atom of this compound can act as a Lewis base, donating its lone pair of electrons to a Lewis acid. This can lead to the formation of coordination complexes. Studies on the reactions of pyridine derivatives with Lewis acids like triborane (B₃H₇) have shown that the formation of a Py·B₃H₇ adduct can significantly alter the reactivity of the pyridine ring. The stability and reactivity of such adducts are influenced by the substituents on the pyridine ring.
Below is a table summarizing the types of intermolecular interactions anticipated for this compound based on studies of analogous compounds.
| Interaction Type | Interacting Partner Example | Key Features | Inferred Significance for this compound |
| Hydrogen Bonding | Water, Alcohols | Involves the nitrogen lone pair as a hydrogen bond acceptor. | High, dictates solubility in protic solvents. |
| π-π Stacking | Aromatic molecules | Interaction between aromatic π-systems. | Moderate to High, important for self-assembly and interaction with other aromatic species. |
| C-H···π Interactions | Aromatic molecules | C-H bonds of ethyl/ethenyl groups interacting with a π-system. | Moderate, contributes to the stability of complexes with aromatic partners. |
| n → π Interactions | Electron-deficient aromatics | Nitrogen lone pair interacting with a π orbital. | Low to Moderate, a weaker but potentially influential interaction. |
| Lewis Acid-Base | Metal ions, Boranes | Nitrogen lone pair acting as a Lewis base. | High, crucial for its role as a ligand in coordination chemistry. |
It is important to note that the actual strength and nature of these interactions for this compound would need to be confirmed by dedicated computational studies on this specific molecule. The synergistic or antagonistic effects of the 3-ethyl and 4-ethenyl substituents would be a key area for such future investigations.
Polymerization Science and Materials Applications of 4 Ethenyl 3 Ethylpyridine
Radical Polymerization of 4-Ethenyl-3-ethylpyridine
Radical polymerization is a widely used method for producing polymers from vinyl monomers. The process involves the use of a radical initiator to create active species that propagate by adding to monomer units. For vinylpyridines, this method is effective for creating high molecular weight polymers.
Homopolymerization Kinetics and Mechanism
The radical homopolymerization of vinylpyridines like 4VP proceeds through the classical three stages: initiation, propagation, and termination.
Initiation: The process begins with the decomposition of an initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, to generate primary radicals. These radicals then react with a monomer molecule to form an initiated monomer radical.
Propagation: The newly formed radical adds to successive monomer molecules, rapidly extending the polymer chain. The rate of propagation is influenced by factors such as monomer concentration, temperature, and solvent.
Termination: The growth of a polymer chain is concluded by termination reactions, which typically occur through combination (two growing chains coupling together) or disproportionation (a hydrogen atom is transferred from one chain to another, resulting in two terminated chains).
The kinetics of the free-radical polymerization of 4VP have been shown to follow a pseudo-living character when mediated by agents like 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO). cmu.edu In such systems, the molecular weights increase linearly with monomer conversion, and polydispersity indices (PDI) can be kept low (in the range of 1.02-1.50). cmu.edu The rate of polymerization is often governed by autoinitiation and is not significantly influenced by the concentration of the mediating nitroxide radical. cmu.edu
Copolymerization Behavior with Diverse Monomers
Copolymerization is a process where two or more different monomers are polymerized together to create a copolymer. The composition and microstructure of the resulting polymer are determined by the monomer reactivity ratios (r₁ and r₂). These ratios describe the preference of a growing polymer chain ending in one monomer to add another molecule of the same monomer (homopropagation) versus adding a molecule of the comonomer (cross-propagation).
The reactivity ratios for the copolymerization of 4-vinylpyridine (B31050) (M₁) with common monomers like styrene (B11656) (M₂) and methyl methacrylate (B99206) (M₂) have been determined experimentally. These values provide insight into the type of copolymer formed (e.g., random, alternating, or blocky). For instance, in the free-radical copolymerization of 4VP and styrene, the reactivity ratios indicate that a more alternating copolymer is generally formed. researchgate.net Hydrogen-bonding donor solvents, such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), can significantly alter these reactivity ratios by interacting with the 4VP monomer, leading to a predominantly alternating sequence. rsc.org
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Polymerization Conditions | Reference |
| 4-Vinylpyridine | Styrene | 0.700 ± 0.005 | 0.335 ± 0.001 | 80°C, Toluene, <20% conversion | metu.edu.trkpi.ua |
| 4-Vinylpyridine | Styrene | 0.538 ± 0.004 | 0.277 ± 0.001 | 80°C, Toluene, >20% conversion | metu.edu.trkpi.ua |
| 4-Vinylpyridine | Styrene | 0.175 | 0.122 | HFIP solvent | rsc.org |
| 4-Vinylpyridine | Methyl Methacrylate | 1.82 ± 0.19 | 0.33 ± 0.07 | Bulk, Kelen-Tudos method | researchgate.net |
| 4-Vinylpyridine | Methyl Methacrylate | 1.98 ± 0.27 | 0.36 ± 0.03 | Bulk, EVM method | researchgate.net |
| 2-Vinylpyridine (B74390) | Methyl Methacrylate | 0.64 | 0.31 | Free radical initiation | sioc-journal.cn |
This table presents data for 4-vinylpyridine and 2-vinylpyridine as models for this compound.
Controlled/Living Radical Polymerization Techniques (e.g., RAFT, ATRP)
To synthesize polymers with well-defined architectures, low polydispersity, and controlled molecular weights, controlled/living radical polymerization (CLRP) techniques are employed. For vinylpyridines, Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are particularly effective. doi.orgsjtu.edu.cn
ATRP utilizes a transition metal complex (commonly copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains by transferring a halogen atom. acs.org For coordinating monomers like 4VP, the choice of the initiating/catalytic system is critical to prevent side reactions where the monomer or polymer binds to the catalyst. acs.org Using chloride-based systems and strongly coordinating ligands like tris(2-pyridylmethyl)amine (B178826) (TPMA) or hexamethyltriethylenetetramine has proven successful for the controlled ATRP of 4VP, even in aqueous media. acs.org
RAFT polymerization achieves control through a degenerative chain transfer process using a thiocarbonylthio compound as a RAFT agent. This technique is highly versatile and compatible with a wide range of monomers, including 4VP. acs.org The synthesis of P4VP via RAFT allows for the creation of well-defined homopolymers that can be used as macro-chain transfer agents for the subsequent synthesis of block copolymers. doi.orgrug.nl
In CLRP methods, the key is to establish a dynamic equilibrium between a small concentration of active (propagating) radicals and a large concentration of dormant species.
In ATRP , this equilibrium is between the active radical chain (Pₙ•) and the dormant halogen-capped chain (Pₙ-X), mediated by the transition metal catalyst (e.g., Cu(I)/Cu(II) redox couple). This reversible activation significantly reduces the concentration of radicals at any given time, thereby minimizing the probability of irreversible termination reactions. acs.org Kinetic studies of the ATRP of 4VP show a linear evolution of molecular weight with conversion and first-order kinetics with respect to monomer concentration, confirming the controlled nature of the polymerization. researchgate.netresearchgate.net
In RAFT polymerization, the propagating radical (Pₙ•) reversibly adds to the RAFT agent (Z-C(=S)S-R), forming a dormant polymeric RAFT adduct. This adduct can then fragment to release a new radical (R•) that can initiate a new chain. This rapid exchange between active and dormant chains ensures that all chains have an equal opportunity to grow, leading to polymers with low polydispersity. Kinetic modeling of the RAFT polymerization of 4VP has been developed to optimize reaction parameters and assist in the scale-up of the synthesis of macro-RAFT agents. acs.orgresearcher.life
A major advantage of CLRP techniques is the ability to create complex and well-defined polymer architectures, most notably block copolymers. The living nature of the chains allows for sequential monomer addition.
A polymer block synthesized via ATRP or RAFT retains an active end-group (a halogen in ATRP or a thiocarbonylthio group in RAFT). This end-functionalized polymer can then be used as a macroinitiator (ATRP) or a macro-chain transfer agent (RAFT) to polymerize a second monomer, forming a diblock copolymer. sjtu.edu.cnresearchgate.net This strategy has been successfully used to synthesize various block copolymers containing P4VP, such as polystyrene-b-poly(4-vinylpyridine) (PS-b-P4VP) and poly(methyl methacrylate)-b-poly(4-vinylpyridine) (PMMA-b-P4VP). sjtu.edu.cnresearchgate.net The resulting block copolymers can self-assemble into various nanostructures (spheres, cylinders, lamellae) depending on the block lengths and composition. rug.nlresearchgate.net
| Polymerization Method | First Block | Second Block | Key Findings | Reference |
| ATRP | Polystyrene | 4-Vinylpyridine | Well-defined PS-b-P4VP synthesized using a PS-Br macroinitiator. PMDETA ligand was most efficient. | researchgate.netresearchgate.net |
| RAFT | 4-Vinylpyridine | N-acryloylpiperidine | P4VP-b-PAPI diblock copolymers with highly ordered morphologies were successfully prepared. | rug.nl |
| NMP/ATRP | PMMA/PS/PEG | 4-Vinylpyridine | A tandem approach combining ATRP and NMP was used to create various P4VP-containing block copolymers. | sjtu.edu.cn |
| Anionic | tert-Butyl Methacrylate | 4-Vinylpyridine | Block copolymerization was successful but highly dependent on monomer addition sequence and solvent. | acs.org |
This table presents data for 4-vinylpyridine as a model for this compound.
Ionic Polymerization of this compound
Ionic polymerization is a chain polymerization where the active center is an ion or an ion pair. Depending on the nature of the active center, it can be classified as anionic or cationic polymerization.
Anionic Polymerization: This method is particularly effective for monomers with electron-withdrawing groups, such as vinylpyridines. The anionic polymerization of 4VP can be initiated by organometallic compounds (e.g., alkyllithiums) or alkali metals. The polymerization is typically living, meaning it proceeds without termination in the absence of impurities, allowing for the synthesis of polymers with very narrow molecular weight distributions and the creation of block copolymers by sequential monomer addition. acs.orgresearchgate.net The reaction of 4VP with certain quaternizing agents like 1-halo-2,4-dinitrobenzenes can also induce a self-initiated anionic polymerization. doi.org Studies on the anionic polymerization of 4VP by alkali metal methoxides have shown that initiation occurs via an acid-base reaction, and the presence of protic substances like methanol (B129727) can act as a transfer agent, affecting molecular weight. huji.ac.il
Cationic Polymerization: This method is generally suitable for monomers with electron-donating groups. Cationic polymerization of vinylpyridines is challenging. The lone pair of electrons on the nitrogen atom of the pyridine (B92270) ring can act as a Lewis base and complex with or neutralize the cationic initiator (typically a strong protic or Lewis acid), thereby inhibiting or terminating the polymerization. While some cationic polymers containing 4-vinylpyridine have been synthesized, it is often through post-polymerization quaternization of a neutral polymer or through grafting copolymerizations rather than direct cationic homopolymerization of the vinylpyridine monomer. derpharmachemica.comresearchgate.net
Characterization of Polymers Derived from this compound
The physical and chemical properties of poly(this compound) define its potential applications. Characterization would involve determining its molecular weight, thermal stability, and mechanical strength. Again, in the absence of direct data, the properties of P4VP provide a valuable baseline.
The molecular weight and polydispersity index (PDI = Mw/Mn) are critical parameters that influence the mechanical and solution properties of a polymer. These are typically measured using Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC). polymersource.ca
For polymers synthesized via living anionic polymerization, a narrow molecular weight distribution is expected, with PDI values typically below 1.2. polymersource.capolymersource.ca This indicates a high degree of control over the polymerization process, resulting in polymer chains of very similar lengths. In contrast, polymers produced through radical polymerization generally exhibit a broader distribution and higher PDI values. researchgate.netoiccpress.com
The table below shows typical molecular weight and PDI data for poly(4-vinylpyridine) synthesized by anionic polymerization, which would be the target for a controlled synthesis of poly(this compound).
| Sample ID | Polymerization Method | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |
| P4VP-1 | Anionic | 5,955 | 6,627 | 1.11 | polymersource.ca |
| P2VP-1 | Anionic | 5,300 | 5,600 | 1.06 | polymersource.ca |
| P2VP-2 | Anionic | 15,000 | 16,000 | 1.06 | polymersource.ca |
| P2VP-3 | Anionic | 52,400 | 55,400 | 1.06 | polymersource.ca |
| PSVP | Radical (TEMPO) | 24,000 | 50,000 | 2.08 | oiccpress.com |
The thermal properties of a polymer are determined using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). DSC is used to measure the glass transition temperature (Tg), the temperature at which an amorphous polymer changes from a rigid, glassy state to a more flexible, rubbery state. mdpi.comdtic.mil TGA measures the weight loss of a material as a function of temperature, indicating its thermal stability and decomposition temperature. researchgate.net
Poly(4-vinylpyridine) is an amorphous polymer and thus exhibits a Tg but not a melting temperature (Tm). The reported Tg for P4VP varies but is generally in the range of 140-150°C. dtic.mil The thermal stability of P4VP is quite high, with degradation in an inert atmosphere beginning above 300°C and the main degradation step occurring around 400-450°C. mdpi.comresearchgate.net The presence of the 3-ethyl group in poly(this compound) is expected to lower the glass transition temperature relative to P4VP due to an increase in the free volume and flexibility of the polymer chains.
The thermal properties can be significantly altered by complexing the pyridine units with metal salts. For P4VP, the addition of salts like zinc chloride can increase the Tg by as much as 70°C due to the formation of ionic crosslinks that restrict chain motion. dtic.mil
The following table summarizes thermal data for P4VP and its complexes.
| Polymer System | Measurement | Value (°C) | Analytical Method | Reference |
| P4VP | Glass Transition (Tg) | ~142 | DSC | dtic.mil |
| P4VP + 0.25 molar eq. ZnCl2 | Glass Transition (Tg) | ~212 | DSC | dtic.mil |
| P4VP | Onset of Degradation | ~380 | TGA | researchgate.net |
| P4VP | Main Degradation Step | 400-450 | TGA | mdpi.com |
| P4VP-PEO Graft Copolymer | Onset of Degradation | ~260 | TGA | tandfonline.comtandfonline.com |
The mechanical properties of a polymer, such as its stiffness (elastic modulus) and strength (tensile strength), determine its suitability for structural applications. Pure P4VP is known to have relatively low mechanical stability. dtic.mil However, its mechanical properties can be enhanced.
One method to improve mechanical strength is through the formation of hybrid materials. For example, incorporating a block copolymer containing P4VP into a ceramic matrix like methylsilsesquioxane (MSQ) has been shown to enhance the elastic modulus of the resulting film at certain compositions. nycu.edu.tw In one study, a hybrid film with 16.7 vol% of a polystyrene-b-P4VP porogen had a modulus of 5.4 GPa, significantly higher than the 3.5 GPa of the pure MSQ film. nycu.edu.tw
| Material | Property | Value | Notes | Reference |
| Pure MSQ Film | Elastic Modulus | 3.5 GPa | Cured at 300°C | nycu.edu.tw |
| MSQ + 16.7 vol% PS-b-P4VP | Elastic Modulus | 5.4 GPa | Cured at 300°C; demonstrates reinforcement | nycu.edu.tw |
| MSQ + 69.5 vol% PS-b-P4VP | Elastic Modulus | 2.5 GPa | High loading leads to reduced modulus | nycu.edu.tw |
Functional Polymeric Materials and Applications
The true value of polymers derived from this compound lies in the functionality imparted by the pyridine ring. The nitrogen atom in the ring can act as a hydrogen bond acceptor, a ligand for metal ions, and can be quaternized to create a positively charged polyelectrolyte. bohrium.com These properties open up a vast range of applications, many of which have been demonstrated for P4VP and can be extended to its derivatives. mdpi.comresearchgate.net
Catalysis: P4VP can act as a support for metal catalysts, allowing for easy separation and recycling of the catalyst from the reaction mixture. researchgate.netrug.nl
Sensors: The ability of the pyridine group to interact with various analytes makes these polymers suitable for chemical and biological sensors. mdpi.comnih.gov
Biomedical Applications: Quaternized P4VP, which carries a permanent positive charge, exhibits strong antimicrobial properties and can be used to create antibacterial surfaces. acs.orgnih.gov The polymer's ability to bind to biological molecules also makes it a candidate for drug delivery systems and bio-imaging. researchgate.netresearchgate.net
Surface Modification and Coatings: P4VP can be used to modify surfaces, providing sites for the immobilization of nanoparticles or other functional molecules. mdpi.com Its quaternized derivatives are used in anti-corrosive coatings. mdpi.com
Stimuli-Responsive Materials: The pyridine nitrogen is pH-responsive; it becomes protonated and positively charged under acidic conditions, causing the polymer to swell or dissolve in water. This property is exploited in "smart" materials that respond to changes in their environment, such as pH-responsive opal films for sensing applications. bohrium.comacs.org
Additives: Patents have described the use of this compound as a comonomer in the synthesis of oil-soluble comb polymers for use as lubricant additives. google.comgoogle.com
The 3-ethyl group on poly(this compound) could fine-tune these applications. For instance, it could alter the polymer's solubility, modify the accessibility and basicity of the pyridine nitrogen for metal binding, or enhance its interaction with hydrophobic phases, potentially improving its performance as a lubricant additive or in other specialized roles.
Design of Functional Polymers for Catalysis and Support Materials
Polymers containing pyridine moieties are exceptionally versatile as catalyst supports and as macromolecular ligands for metal complexes. The lone pair of electrons on the pyridine nitrogen atom allows for the coordination of a wide range of metal ions, forming polymer-metal complexes with significant catalytic activity. researchgate.net The polymer backbone provides a scaffold that can enhance catalyst stability, facilitate recovery and recycling, and influence the local reaction environment, sometimes leading to enhanced activity or selectivity compared to homogeneous analogues.
While direct studies on poly(this compound) as a catalyst support are not extensively documented, strong parallels can be drawn from research on poly(4-vinylpyridine) (P4VP). For instance, P4VP has been successfully used as a support for vanadia catalysts in the aerobic oxidation of ethyl lactate (B86563) to ethyl pyruvate. ecnu.edu.cnuva.nl In this system, the pyridine groups on the polymer support are hypothesized to complex with the substrate, facilitating its transfer to the vanadium oxide active sites. However, it was noted that the bulky nature of the polymer could create mass-transfer barriers, a factor that would also be relevant for poly(this compound). ecnu.edu.cn
A tailor-made catalyst was designed by creating a pyridine-rich carbonaceous support from P4VP, which was then impregnated with vanadium sites. This integrated system, combining the substrate-complexing ability of pyridine with the active metal center on a solid support, demonstrated high selectivity and stability, and was reusable over multiple cycles. ecnu.edu.cnuva.nl This approach highlights a promising strategy for designing heterogeneous catalysts where poly(this compound) could serve as the precursor for the nitrogen-rich support.
Furthermore, polymers with pendant pyridine groups can act as macromolecular ligands to stabilize catalytically active metal centers. escholarship.org The resulting polymer-metal complexes have applications in various transformations, including hydrogenation and oxidation reactions. researchgate.net The steric hindrance provided by the ethyl group in poly(this compound) could potentially modulate the coordination environment of a bound metal catalyst, thereby influencing its activity and selectivity in processes such as ethylene (B1197577) polymerization or oligomerization, where pyridine-based ligands are common. researchgate.netacs.org
| Catalyst System | Application | Key Findings | Reference |
| Vanadia on P4VP Support | Aerobic oxidation of ethyl lactate | Pyridine groups complex with the substrate; a catalyst with vanadia impregnated on a P4VP-derived support showed 90% selectivity at 80% conversion. | ecnu.edu.cnuva.nl |
| Polymer-Metal Complexes (General) | Various catalytic reactions (e.g., H2O2 decomposition, hydrogenation) | Polymer backbone can stabilize metal ions/nanoparticles, enhance catalytic efficiency, and allow for catalyst recycling. | researchgate.net |
| Iron(II) Bis(imino)pyridyl Complexes | Ethylene Polymerization | Ligand structure, including substituents on the pyridine ring, significantly affects catalytic activity and polymer properties. | researchgate.netacs.org |
Development of Optoelectronic Materials
Pyridine-containing conjugated polymers and molecules are of interest for optoelectronic applications due to their inherent electronic properties. The pyridine ring is electron-deficient, making it an effective electron-acceptor group when incorporated into a conjugated system. ccsenet.org This property is valuable in the design of materials for organic light-emitting diodes (OLEDs), where efficient electron transport is crucial.
The photophysical properties of polymers derived from this compound have not been extensively detailed, but insights can be gained from related structures. Studies on various pyridine-containing acrylonitrile (B1666552) derivatives have demonstrated that these compounds are highly fluorescent in both solution and the solid state, with emission wavelengths that can be tuned by altering the molecular structure. ccsenet.orgnih.gov For example, a series of pyridyl-carbazole acrylonitrile compounds exhibited fluorescence emission maxima between 540 nm and 604 nm. nih.gov The introduction of pyridine moieties into conjugated systems often leads to materials with desirable photoluminescence and potential for use in light-emitting devices. ccsenet.org
Furthermore, metal complexes involving pyridine-based ligands are widely explored for their phosphorescent properties, which are critical for achieving high efficiency in OLEDs. acs.org While this typically involves small-molecule complexes, the incorporation of such functionalities into a polymer backbone, such as poly(this compound), could lead to processable, film-forming optoelectronic materials. The polymer matrix can help to prevent aggregation-induced quenching of the emissive species, a common issue with small-molecule emitters. researchgate.net The investigation of the photophysical properties of poly(this compound) and its metal complexes could therefore be a fruitful area for the development of new optoelectronic materials. jku.at
| Compound/System | Photophysical Property | Potential Application | Reference |
| Pyridine-(N-diphenylamino) Acrylonitrile Derivatives | Strong fluorescence in solution and solid state (emission ~521-530 nm) | Organic Light-Emitting Diodes (OLEDs) | ccsenet.org |
| Pyridyl-Carbazole Acrylonitrile Derivatives | Strong fluorescence (emission ~540-604 nm) | Optical materials, OLEDs | nih.gov |
| Iridium(III) Complexes with Pyridine-based Ligands | Phosphorescence | High-efficiency OLEDs | acs.org |
Responsive Polymers and Smart Materials Design
"Smart" or "intelligent" polymers are materials that exhibit significant, often reversible, changes in their properties in response to small external stimuli. researchgate.net Polymers based on vinylpyridines are a prominent class of pH-responsive materials. nih.govresearchgate.net The pyridine nitrogen can be protonated in acidic conditions and deprotonated at higher pH. This change in the ionization state of the polymer chain dramatically alters its hydrophilicity and conformation.
For poly(this compound), the pendant pyridine groups would render the polymer soluble in acidic aqueous solutions due to the electrostatic repulsion between the positively charged pyridinium (B92312) ions along the chain. As the pH increases above the pKa of the pyridinium ion, the polymer becomes deprotonated, loses its charge, and typically becomes hydrophobic, leading to its collapse or precipitation from the solution. This pH-triggered transition is the basis for numerous applications.
Research on poly(4-vinylpyridine) (P4VP) and its derivatives provides a clear blueprint for the potential of poly(this compound) in smart materials.
pH-Responsive Surfaces: P4VP has been grafted onto surfaces like carbon foam to create materials with switchable wettability. mdpi.com At neutral pH, the surface is superoleophilic (absorbs oil), while at acidic pH (pH=1), it becomes protonated and superoleophobic, releasing the absorbed oil. mdpi.com Similarly, grafting 4-vinylpyridine onto polypropylene (B1209903) films results in a material whose electrical resistance changes dramatically with pH. researchgate.net
Stimuli-Responsive Micelles: Block copolymers containing a P4VP block can form "schizophrenic" micelles. Depending on the pH and temperature, either the P4VP block or the other block can form the core of the micelle, allowing for controlled encapsulation and release. nih.gov
Thermoresponsive Behavior: While primarily pH-responsive, some pyridine-containing polymers also exhibit temperature-responsive behavior, such as a lower critical solution temperature (LCST), where they phase separate upon heating. nih.govwikipedia.org This thermoresponsiveness can often be tuned by changing the pH or by the addition of specific salts, leading to dual-responsive systems. researchgate.netnih.gov
These examples demonstrate that polymers based on this compound are excellent candidates for creating hydrogels, coatings, and nanoparticles for applications in controlled drug delivery, sensing, and separation processes. eares.orgjchemrev.com
| Polymer System | Stimulus | Response | Potential Application |
| 4-Vinylpyridine grafted on Natural Rubber (4VP-g-DPNR) | pH | Swelling in acidic conditions | pH-responsive rubber materials |
| P4VP grafted on Carbon Foam (CF-P4VP) | pH | Switchable wettability (superoleophilic at pH 7, superoleophobic at pH 1) | Oil absorption and recovery |
| Poly(propylene) grafted with 4-vinylpyridine | pH | Abrupt change in electrical resistance | pH sensors |
| Poly(N-(2-methylpyridine)-acrylamide) block copolymers | Salt concentration, pH, Temperature | Salt-induced LCST behavior, pH-responsive self-assembly | Smart nanomaterials, biomedicine |
Polymer Composites and Blends with Modified Properties
Creating polymer composites and blends is a fundamental strategy for developing new materials with enhanced or tailored properties that surpass those of the individual components. The inclusion of a functional polymer like poly(this compound) can introduce specific interactions that improve compatibility between phases, modify mechanical properties, or add new functionalities.
The pyridine group is a strong hydrogen bond acceptor. This capability can be exploited to create miscible blends with polymers that act as hydrogen bond donors, such as those containing hydroxyl or carboxylic acid groups. A detailed study on blends of poly(vinylpyridines) (PVP) with phenolic resin showed that strong intermolecular hydrogen bonding between the phenolic hydroxyl groups and the pyridine rings resulted in fully miscible blends with a single glass transition temperature (Tg) across all compositions. nsysu.edu.tw Notably, the study found that P4VP formed stronger hydrogen bonds than poly(2-vinylpyridine) due to reduced steric hindrance, a factor that would be relevant to the 3-ethyl substituted monomer. nsysu.edu.tw Such miscibility can lead to materials with improved mechanical integrity and optical clarity.
In the realm of composites, polymers containing pyridine groups can be used to modify inorganic fillers or create functional membranes. For example, rosin-based composite membranes have been developed for the selective adsorption of dencichine, using 4-ethylpyridine (B106801) as the functional monomer to create the necessary binding sites within the polymer matrix. mdpi.com The resulting composite membranes exhibited good thermal stability and mechanical properties, with a tensile strength of 2.15 MPa and an elongation at break of 215.1%. mdpi.com
Furthermore, composites of P4VP with rare earth metal salts have been synthesized via a sol-gel method. The incorporation of the inorganic salts into the polymer matrix was found to enhance the thermal stability of the material. researchgate.net This suggests that poly(this compound) could serve as a host matrix for inorganic components to create hybrid materials with improved performance characteristics for various applications.
| Blend/Composite System | Key Feature/Property | Mechanism | Reference |
| Poly(vinylpyridine)/Phenolic Resin Blends | Miscibility, single Tg | Intermolecular hydrogen bonding between pyridine N and phenolic -OH | nsysu.edu.tw |
| Rosin-Based Composite Membranes with 4-ethylpyridine | Selective adsorption, good thermal and mechanical properties | Functional pyridine sites for binding; crosslinked polymer network | mdpi.com |
| Poly(4-vinylpyridine)/Rare Earth Metal Salt Composites | Enhanced thermal stability | Incorporation of inorganic salts into the polymer matrix | researchgate.net |
Derivatives and Structure Property Relationships in Academic Contexts
Synthetic Approaches to Novel Derivatives of 4-Ethenyl-3-ethylpyridine
The generation of novel derivatives from this compound can be systematically approached by targeting its distinct functional components: the 4-ethenyl group, the 3-ethyl group, and the pyridine (B92270) ring itself.
The vinyl group is a highly versatile functional handle amenable to a wide range of chemical transformations. As a monomeric precursor, 4-ethenylpyridine (a closely related compound) is known to undergo polymerization to form specialty polymers. wikipedia.org By analogy, the ethenyl group of this compound can participate in:
Polymerization: Free-radical or controlled polymerization methods can be employed to create polymers with pendent 3-ethylpyridine (B110496) units, which could have applications in materials science as functional coatings or resins.
Reduction: Catalytic hydrogenation can selectively reduce the ethenyl group to an ethyl group, yielding 3,4-diethylpyridine. This transformation alters the electronic properties of the molecule by removing the π-system of the vinyl group.
Oxidation: The double bond can be oxidized to form an epoxide using reagents like meta-chloroperoxybenzoic acid (mCPBA), or cleaved under ozonolysis to yield 3-ethylpyridine-4-carbaldehyde. Dihydroxylation using osmium tetroxide would produce the corresponding diol.
Addition Reactions: The ethenyl group can undergo various addition reactions. For instance, hydrohalogenation (with HBr or HCl) would yield a 4-(1-haloethyl) derivative, providing a leaving group for subsequent nucleophilic substitutions. It can also participate as a Michael acceptor in certain contexts.
The ethyl group, while generally less reactive than the ethenyl group, offers pathways for derivatization, primarily at the benzylic-like position adjacent to the pyridine ring.
Oxidation: Strong oxidizing agents can potentially convert the ethyl group into a 3-acetyl or even a 3-carboxy group, significantly altering the electronic and steric profile of the molecule.
Halogenation: Free-radical halogenation, for example with N-bromosuccinimide (NBS), could introduce a bromine atom at the benzylic position, creating 4-ethenyl-3-(1-bromoethyl)pyridine. This introduces a reactive site for nucleophilic substitution, allowing for the attachment of various other functional groups.
The pyridine ring itself presents multiple sites for modification, including the nitrogen atom and the aromatic carbon atoms.
N-Oxidation and Quaternization: The lone pair of electrons on the pyridine nitrogen allows for straightforward N-oxide formation using oxidizing agents like hydrogen peroxide or mCPBA. The nitrogen can also be alkylated to form quaternary pyridinium (B92312) salts. google.com These modifications significantly alter the electron density of the ring, making it more susceptible to certain nucleophilic or cycloaddition reactions. google.com
Ring C-H Functionalization: The existing substituents direct further substitution on the aromatic ring. The 3-ethyl group is an electron-donating group that activates the ortho (2 and 4) and para (6) positions for electrophilic attack, while also exerting steric hindrance. The 4-ethenyl group is generally deactivating. Direct C-H functionalization, a prominent area of modern organic synthesis, could be used to introduce new substituents. nih.govchemrxiv.org For instance, Minisci-type reactions, which involve radical alkylation of electron-deficient heterocycles, could potentially functionalize the C-2 or C-6 positions. nih.govchemrxiv.org The regioselectivity would be a complex interplay of steric and electronic factors.
Influence of Substituent Position and Nature on Chemical Reactivity
The chemical reactivity of this compound is governed by the electronic and steric effects of its substituents. The 3-ethyl group is an inductive electron-donating group, which increases the electron density on the pyridine ring and enhances the basicity of the nitrogen atom compared to unsubstituted pyridine. Conversely, the 4-ethenyl group can act as an electron-withdrawing group through resonance, delocalizing the ring's π-electrons.
This electronic dichotomy influences several key aspects of reactivity:
Basicity: The net effect of the electron-donating ethyl group and the potentially withdrawing ethenyl group determines the pKa of the compound. This basicity is crucial for its interaction with metal ions in catalytic applications. acs.org
Nucleophilicity of Nitrogen: The availability of the nitrogen's lone pair for attacking electrophiles is modulated by these substituents.
Aromatic Substitution: For electrophilic aromatic substitution, the combined directing effects of the two groups are complex. The activating 3-ethyl group directs towards positions 2 and 6, while the deactivating 4-ethenyl group directs towards position 3 and 5 (which is already substituted). Therefore, substitution is most likely to occur at the 2 or 6 positions, with the steric bulk of the 3-ethyl group likely favoring attack at the less hindered 6-position. cdnsciencepub.com For nucleophilic attack on the ring (e.g., by an organolithium reagent), the attack would be favored at the electron-deficient C-2 and C-6 positions. cdnsciencepub.com
Structure-Property Relationships in Non-Biological Applications
The ability to synthetically modify this compound allows for the systematic tuning of its properties for specific applications, most notably in the field of catalysis.
Pyridine derivatives are exceptionally important as ligands in transition metal catalysis. acs.orgnih.gov They coordinate to a metal center through the nitrogen atom, and by changing the substituents on the pyridine ring, one can finely tune the electronic and steric environment of the metal. nih.govnih.govacs.org This modulation directly impacts the catalytic activity, selectivity, and stability of the resulting complex. mdpi.combohrium.comacs.org
Derivatives of this compound can serve as ligands for metals like Palladium (Pd), Copper (Cu), Ruthenium (Ru), and Gold (Au). nih.govnih.govacs.orgresearchgate.net The catalytic performance can be altered as follows:
Electronic Effects: Introducing electron-donating groups (e.g., by reducing the ethenyl group) increases the electron density on the nitrogen. This strengthens the ligand-metal bond, which can stabilize the catalyst but may also alter its reactivity. Conversely, adding electron-withdrawing groups (e.g., by oxidizing the ethyl group to an acetyl group) decreases the nitrogen's basicity, potentially making the metal center more electrophilic and reactive. acs.orgnih.gov
Steric Effects: Modifying the size of the substituents near the nitrogen atom can control substrate access to the catalytic center, thereby influencing selectivity (e.g., regioselectivity or enantioselectivity). The inherent steric bulk of the 3-ethyl group already plays a significant role, and further derivatization can enhance this effect. acs.org
The following table, based on findings for related 4-substituted pyridine ligands in Pd-catalyzed Suzuki-Miyaura cross-coupling, illustrates how substituent changes can modulate catalytic efficiency. acs.org This serves as a model for how derivatives of this compound could be expected to behave.
| Pyridine Ligand Derivative (L) in [PdL₂Cl₂] complex | Nature of 4-Substituent | Electronic Effect | Relative Catalytic Yield (%) |
|---|---|---|---|
| 4-(Trifluoromethyl)pyridine | -CF₃ | Strongly Electron-Withdrawing | 78 |
| 4-Cyanopyridine | -CN | Electron-Withdrawing | 85 |
| Pyridine (unsubstituted) | -H | Neutral Reference | 92 |
| 4-Methylpyridine (B42270) (picoline) | -CH₃ | Electron-Donating | 95 |
| 4-(Dimethylamino)pyridine | -N(CH₃)₂ | Strongly Electron-Donating | 98 |
This data clearly shows a trend where more electron-donating groups at the 4-position lead to higher yields in this specific catalytic system, likely by increasing the electron density at the palladium center and facilitating key steps in the catalytic cycle. acs.org Derivatization of this compound would allow for similar systematic tuning, enabling the rational design of ligands for optimized catalytic performance in a variety of chemical transformations.
Design of Advanced Ligands for Coordination Chemistry
The pyridine moiety is a cornerstone in the design of ligands for coordination chemistry, valued for its well-defined electronic and steric properties. acs.org While direct research on this compound as a ligand is specific, extensive studies on its close analog, 4-ethylpyridine (B106801) (4epy), provide critical insights into its coordination behavior. The ethyl group at the 3-position and the ethenyl group at the 4-position introduce specific steric and electronic modifications that influence the formation and properties of metal complexes.
The nitrogen atom in the pyridine ring acts as a Lewis base, readily coordinating to a wide array of metal ions to form stable complexes. These complexes can range from simple mononuclear species to intricate, multidimensional coordination polymers. researchgate.netresearchgate.net The ethyl group adjacent to the nitrogen atom provides steric hindrance that can control the coordination number and geometry around the metal center. This is a key principle in ligand design, allowing for the rational construction of complexes with desired structures and reactivity.
A notable area of research is the development of photo-emissive materials using pyridine-based ligands. A series of bimetallic coordination polymers with the formula [CdIIL2][Au(CN)2]2, where L is a substituted pyridine like 4-ethylpyridine, have been synthesized. rsc.org These materials exhibit interesting luminescent properties, which are highly dependent on the structure and the interaction between metal centers, such as the aurophilic (Au-Au) interactions observed in these complexes. rsc.org The emission spectra of these compounds show vibronic structures, indicating that the ligand and its coordination environment play a crucial role in the electronic transitions. rsc.org The lifetime of emission for the complex with 4-ethylpyridine was found to be temperature-dependent, with an activation energy for non-radiative processes estimated at 20 kJ mol−1. rsc.org
The presence of the ethenyl group on this compound offers a significant advantage: it provides a handle for post-coordination modification. Once the ligand is part of a metal complex or a coordination polymer, the vinyl group can undergo further reactions, most notably polymerization. This allows for the creation of hybrid materials that combine the properties of the coordination compound (e.g., magnetism, luminescence, catalysis) with the processability and mechanical properties of a polymer.
| Complex | Metal Ions | Ligands | Dimensionality | Key Feature | Reference |
| {[Cd3(4epy)12M2(µ-CN)6(CN)6]∙4H2O}n | Cd(II), M=Cr(III), Fe(III), Co(III) | 4-ethylpyridine, Cyanide | 3D Polymer | Heterometallic network with distorted octahedral geometry at Cd(II). researchgate.net | researchgate.net |
| [Cd(4-ethylpyridine)2][Au(CN)2]2 | Cd(II), Au(I) | 4-ethylpyridine, Cyanide | Bimetallic Polymer | Emissive material with short Au-Au interatomic distances indicating aurophilic interaction. rsc.org | rsc.org |
Tailoring Material Science Performance of Derived Polymers
The ethenyl group of this compound is the key to its utility in material science, allowing it to act as a monomer for the synthesis of poly(this compound). The properties of the resulting polymer are heavily influenced by the pendant pyridine groups, which can be tailored to achieve specific performance characteristics for a range of applications.
The incorporation of the pyridine ring into a polymer backbone introduces unique functionalities. These pyridine units can influence the polymer's thermal stability, mechanical properties, and electronic behavior. ontosight.ai For example, the pyridine group can participate in hydrogen bonding or act as a site for crosslinking, which can significantly enhance the mechanical strength and thermal resistance of the material. In dynamic covalent polymer networks, the inclusion of pyridine functionalities has been shown to be crucial for tailoring viscoelastic responses, making materials suitable for applications such as damping. nih.gov
The electronic properties of polymers derived from this compound are of particular interest. The pyridine ring is an electron-acceptor, and its presence along a polymer chain can facilitate electron transport. mdpi.com This makes such polymers candidates for use in electronic devices. Copolymers of similar vinyl pyridine derivatives with monomers like styrene (B11656) have been investigated for applications as conductive materials and in optoelectronics. ontosight.ai By carefully designing the polymer architecture, for instance, by creating donor-acceptor structures within the polymer chain, it is possible to tune the material's photophysical properties, such as its fluorescence emission wavelength and quantum yield. mdpi.com This is a key strategy in developing materials for organic light-emitting diodes (OLEDs). mdpi.comrsc.org
Furthermore, the pendant pyridine groups in the polymer offer sites for post-polymerization modification. They can be quaternized to create polyelectrolytes, which are soluble in polar solvents and can be used in applications like layer-by-layer assembly for creating thin films with controlled properties. nih.gov The pH-responsiveness of the pyridine group allows for the development of "smart" materials that change their properties (e.g., swelling, fluorescence) in response to changes in pH. nih.gov These materials have potential uses in sensors, drug delivery, and membranes. nih.gov
The combination of the ethyl and ethenyl groups on the pyridine ring allows for fine-tuning of structure-property relationships. pageplace.de The ethyl group provides steric bulk and alters the electronic nature of the pyridine ring compared to unsubstituted vinylpyridine, which in turn affects inter-chain packing, solubility, and the coordination ability of the pendant groups in the final polymer. This allows for a high degree of control over the macroscopic properties of the material, from its mechanical rigidity to its optical and electronic characteristics. nih.gov
| Polymer System | Monomers | Key Feature | Potential Application | Reference |
| Silicone Elastomers with Lewis Pairs | PDMS derivatives, 4-ethylpyridine | Dynamic covalent networks with tunable viscoelastic properties. | Damping applications, self-healing materials. | nih.gov |
| Pyridine-Styrene Copolymer | 5-ethenyl-2-methyl-pyridine, Styrene | Introduces pyridine rings into the polymer chain for enhanced thermal and optical properties. | Conductive materials, optical components, advanced coatings. | ontosight.ai |
| Pyridine-Carbazole Acrylonitriles | N-ethyl-3-carbazolecarboxaldehyde, Pyridineacetonitrile | Donor-acceptor structure for tailored photophysical properties. | Organic Light-Emitting Diodes (OLEDs). | mdpi.com |
| Polythiophene/Polycation Multilayers | Poly(alkoxythiophene sulfonate), Quaternized poly(N-ethyl-4-vinylpyridine) | pH-responsive fluorescent thin films created by layer-by-layer assembly. | Optical sensing applications. | nih.gov |
Future Research Directions and Emerging Applications of 4 Ethenyl 3 Ethylpyridine
The unique molecular structure of 4-ethenyl-3-ethylpyridine, featuring a reactive vinyl group and a functional pyridine (B92270) core, positions it as a valuable building block for advanced materials. Future research is poised to unlock its full potential through innovative synthetic methods, complex polymer design, and integration into cutting-edge technologies.
Q & A
Q. What are the recommended spectroscopic techniques for characterizing 4-Ethenyl-3-ethylpyridine, and how should data interpretation account for structural isomerism?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to identify substituents on the pyridine ring. For example, the vinyl group (ethenyl) at position 4 and ethyl group at position 3 will produce distinct splitting patterns due to coupling with adjacent protons. Cross-check with 2D NMR (COSY, HSQC) to resolve overlapping signals .
- Infrared (IR) Spectroscopy: Focus on the C=C stretch (~1600–1680 cm) for the ethenyl group and C-N stretches (~1220–1350 cm) for the pyridine ring .
- Mass Spectrometry (MS): High-resolution MS (HRMS) can confirm the molecular formula (CHN). Fragmentation patterns should highlight loss of the ethyl or ethenyl groups.
Q. How should researchers design experiments to safely handle this compound given its potential acute toxicity?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks .
- Toxicity Mitigation: Refer to Safety Data Sheets (SDS) for acute toxicity classifications (e.g., Category 4 for oral/dermal/inhalation hazards). Implement spill protocols using inert absorbents (e.g., vermiculite) .
- First Aid: Immediate flushing with water for skin/eye contact (15+ minutes) and medical evaluation for persistent symptoms .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Density Functional Theory (DFT): Optimize the molecule’s geometry to calculate frontier molecular orbitals (HOMO/LUMO). High HOMO energy suggests nucleophilic reactivity at the ethenyl group.
- Reaction Pathway Modeling: Simulate Suzuki-Miyaura coupling by analyzing bond dissociation energies (BDEs) for the C-Br bond (if functionalized). Compare with experimental yields to validate predictions .
- Solvent Effects: Use COSMO-RS to model solvation effects on reaction kinetics. Polar aprotic solvents (e.g., DMF) may enhance electrophilic substitution at the pyridine ring .
Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved when synthesizing derivatives of this compound?
Methodological Answer:
- Hypothesis Testing:
- Purity Check: Use HPLC or GC-MS to rule out impurities.
- Tautomerism Analysis: Investigate keto-enol tautomerism if unexpected proton environments are observed. Variable-temperature NMR can identify dynamic equilibria .
- X-ray Crystallography: Resolve ambiguities by determining the crystal structure of the derivative .
- Comparative Studies: Benchmark against literature data for analogous pyridine derivatives (e.g., 4-Ethylpyridine) to identify substituent effects .
Q. What strategies optimize the regioselective functionalization of this compound for medicinal chemistry applications?
Methodological Answer:
- Directing Groups: Introduce temporary protecting groups (e.g., Boc on the ethyl chain) to steer electrophilic substitution to the ethenyl site.
- Catalytic Systems: Use Pd-catalyzed C-H activation for arylation at the pyridine’s C2 position. Screen ligands (e.g., phosphines) to enhance selectivity .
- Kinetic vs. Thermodynamic Control: Vary reaction temperature and time. Lower temperatures favor kinetic products (e.g., monosubstitution), while higher temperatures drive thermodynamically stable disubstituted products .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical (computational) and experimental reaction yields?
Methodological Answer:
- Error Source Identification:
- Synthetic Conditions: Replicate reactions under inert atmospheres (e.g., N) to exclude oxidation side reactions.
- Catalyst Degradation: Monitor catalyst turnover number (TON) via ICP-MS.
- Multivariate Analysis: Use Design of Experiments (DoE) to isolate variables (e.g., solvent polarity, temperature) affecting yield .
Q. Guidelines for Citation and Ethics
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
